4-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-1-[3-(trifluoromethyl)phenyl]-1H-1,2,3-triazol-5-amine
Description
Properties
IUPAC Name |
5-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-3-[3-(trifluoromethyl)phenyl]triazol-4-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14F3N5OS/c1-28-14-7-5-11(6-8-14)15-10-29-18(24-15)16-17(23)27(26-25-16)13-4-2-3-12(9-13)19(20,21)22/h2-10H,23H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLGXFXPXUKNNTK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CSC(=N2)C3=C(N(N=N3)C4=CC=CC(=C4)C(F)(F)F)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14F3N5OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Effects on Thiazole and Triazole Moieties
Benzothiazole vs. Simple Thiazole Derivatives
- The 2-nitrophenyl group introduces strong electron-withdrawing effects, contrasting with the trifluoromethyl group in the target compound. Yields for benzothiazole derivatives are high (82–97%), suggesting favorable reactivity in cycloaddition reactions .
Methoxy vs. Halogen Substituents
- 4-(4-Chlorophenyl)-2-(5-(4-fluorophenyl)-3-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)thiazole ():
Chloro and bromo derivatives exhibit isostructural crystallinity (triclinic, P¯I symmetry) and demonstrate antimicrobial activity. The chloro substituent’s electronegativity may enhance binding to hydrophobic pockets, whereas the methoxy group in the target compound could improve solubility .
Trifluoromethyl vs. Methyl/Methoxy Groups
- The trifluoromethyl group’s strong electron-withdrawing nature contrasts with methyl’s electron-donating effects, influencing receptor binding .
Core Heterocycle Modifications
Thiazole vs. Oxadiazole Cores
- However, thiazoles offer better hydrogen-bonding capacity, critical for enzyme inhibition .
Benzimidazole Hybrids
- Compound 9e: 2-{4-[4-(1H-1,3-benzodiazol-2-yl)phenoxymethyl]-1H-1,2,3-triazol-1-yl}-N-[2-(4-methoxyphenyl)-1,3-thiazol-5-yl]acetamide (): Incorporating benzimidazole adds planar rigidity, which may improve DNA intercalation. The 4-methoxyphenyl group in both 9e and the target compound suggests shared synthetic strategies, though 9e’s acetamide sidechain introduces additional flexibility .
Structural and Electronic Comparisons
- Crystallography : Isostructural chloro/bromo derivatives () crystallize in triclinic systems with two independent molecules per unit cell. The trifluoromethyl group in the target compound may introduce steric hindrance, altering packing efficiency compared to smaller substituents .
- Electronic Effects : Methoxy groups enhance solubility via polarity, while trifluoromethyl groups increase lipophilicity and metabolic stability. Halogenated analogs (e.g., ) balance these properties but may exhibit toxicity risks .
Q & A
Basic Research Questions
Q. What synthetic methodologies are optimal for constructing the thiazole-triazole core of this compound?
- Methodological Answer : The synthesis typically involves multi-step reactions:
- Step 1 : Copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) to form the triazole ring .
- Step 2 : Cyclocondensation of thioamide derivatives with α-haloketones to generate the thiazole moiety .
- Key Parameters : Solvent polarity (e.g., DMF for solubility), temperature control (60–80°C), and catalyst selection (e.g., CuI for CuAAC) critically influence yield .
Q. How can spectroscopic techniques resolve ambiguities in the compound’s functional group assignments?
- Methodological Answer :
- NMR : Use -NMR to distinguish trifluoromethyl signals (δ -60 to -65 ppm) and -NMR coupling patterns to differentiate methoxyphenyl (singlet at δ 3.8 ppm) vs. aromatic protons .
- IR Spectroscopy : Identify thiazole C=N stretching (1650–1600 cm) and triazole N-H bending (1550–1500 cm) .
Q. What preliminary assays are recommended to evaluate its biological activity?
- Methodological Answer :
- In vitro screening : Use kinase inhibition assays (e.g., EGFR or VEGFR2) due to structural similarity to known inhibitors .
- Cytotoxicity : Test against cancer cell lines (e.g., MCF-7, HeLa) via MTT assays, with IC values compared to reference drugs (e.g., doxorubicin) .
- Controls : Include positive controls (e.g., staurosporine for kinase assays) and solvent-only blanks to exclude artifacts .
Advanced Research Questions
Q. How can computational modeling predict binding modes to therapeutic targets?
- Methodological Answer :
- Docking Studies : Use AutoDock Vina or Schrödinger Suite to model interactions with targets (e.g., ATP-binding pockets). Parameterize the trifluoromethyl group’s electrostatic contributions .
- MD Simulations : Run 100-ns trajectories in GROMACS to assess stability of ligand-receptor complexes (e.g., RMSD < 2 Å) .
Q. What strategies resolve contradictions in SAR studies for derivatives of this compound?
- Methodological Answer :
- Data Analysis : Cluster bioactivity data (e.g., pIC) using PCA to identify outlier compounds with anomalous substituent effects .
- Synthetic Tweaks : Modify the methoxyphenyl group’s position (para → meta) or replace trifluoromethyl with cyano to test steric/electronic effects .
- Case Study : Derivatives with 3-CF-phenyl showed 10× higher kinase inhibition than 4-CF-analogs, suggesting steric hindrance in the binding pocket .
Q. How can crystallography elucidate structural dynamics under varying pH conditions?
- Methodological Answer :
- Crystal Growth : Use vapor diffusion with PEG 4000 as precipitant. Adjust pH (5.0–7.4) to probe protonation states of triazole NH .
- Refinement : Apply SHELXL for high-resolution (<1.5 Å) structure determination. Anisotropic displacement parameters reveal conformational flexibility in the thiazole ring .
- Table : Crystallographic Data Summary
| Condition | Space Group | Resolution (Å) | R |
|---|---|---|---|
| pH 5.0 | P2/c | 1.45 | 0.052 |
| pH 7.4 | C2/c | 1.38 | 0.048 |
Methodological Challenges
Q. What analytical workflows address purity inconsistencies in HPLC?
- Methodological Answer :
- Column Selection : Use C18 reverse-phase columns with gradient elution (ACN:HO, 0.1% TFA). Monitor at 254 nm for aromatic absorption .
- Impurity Profiling : Employ HR-MS to detect trace byproducts (e.g., des-methyl analogs, m/z +14 Da) .
Q. How to optimize reaction yields while minimizing hazardous intermediates?
- Methodological Answer :
- Green Chemistry : Replace POCl () with polymer-supported reagents for safer phosphorylation .
- Flow Chemistry : Continuous-flow setups reduce azide accumulation (explosion risk) during CuAAC .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
